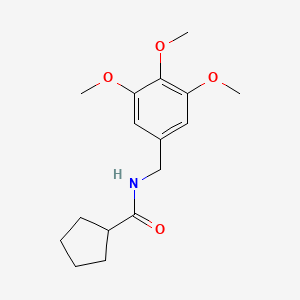
2-amino-4-(4-bromophenyl)-6-isobutylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(4-bromophenyl)-6-isobutylnicotinonitrile, also known as BINA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BINA belongs to the class of nicotinic acetylcholine receptor (nAChR) allosteric modulators, which are known to have a significant impact on the central nervous system.
Aplicaciones Científicas De Investigación
2-amino-4-(4-bromophenyl)-6-isobutylnicotinonitrile has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 2-amino-4-(4-bromophenyl)-6-isobutylnicotinonitrile has been shown to enhance cognitive function, improve memory, and reduce anxiety-like behavior in animal models. Additionally, 2-amino-4-(4-bromophenyl)-6-isobutylnicotinonitrile has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Mecanismo De Acción
2-amino-4-(4-bromophenyl)-6-isobutylnicotinonitrile acts as a positive allosteric modulator of nAChRs, specifically the α7 subtype. This leads to an increase in the activity of the receptor, resulting in enhanced synaptic plasticity and cognitive function. 2-amino-4-(4-bromophenyl)-6-isobutylnicotinonitrile also activates the ERK/MAPK signaling pathway, which plays a crucial role in neuronal survival and differentiation.
Biochemical and Physiological Effects:
2-amino-4-(4-bromophenyl)-6-isobutylnicotinonitrile has been shown to have a range of biochemical and physiological effects. It enhances the release of acetylcholine and glutamate, which are important neurotransmitters involved in cognitive function. 2-amino-4-(4-bromophenyl)-6-isobutylnicotinonitrile also increases the expression of brain-derived neurotrophic factor (BDNF), which is essential for neuronal survival and plasticity. Additionally, 2-amino-4-(4-bromophenyl)-6-isobutylnicotinonitrile has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-amino-4-(4-bromophenyl)-6-isobutylnicotinonitrile is its high potency and selectivity for the α7 nAChR subtype. This makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, one limitation is that 2-amino-4-(4-bromophenyl)-6-isobutylnicotinonitrile has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-amino-4-(4-bromophenyl)-6-isobutylnicotinonitrile. One area of interest is the development of more potent and selective allosteric modulators of nAChRs. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of 2-amino-4-(4-bromophenyl)-6-isobutylnicotinonitrile. Finally, clinical trials are needed to determine the safety and efficacy of 2-amino-4-(4-bromophenyl)-6-isobutylnicotinonitrile in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 2-amino-4-(4-bromophenyl)-6-isobutylnicotinonitrile involves a multi-step process that begins with the reaction of 4-bromoacetophenone with isobutyraldehyde to form 4-(4-bromophenyl)-2-methyl-3-buten-2-ol. This intermediate is then reacted with 2-amino-3-picoline to form 2-amino-4-(4-bromophenyl)-6-isobutylnicotinonitrile. The purity of the final product can be achieved through column chromatography.
Propiedades
IUPAC Name |
2-amino-4-(4-bromophenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3/c1-10(2)7-13-8-14(15(9-18)16(19)20-13)11-3-5-12(17)6-4-11/h3-6,8,10H,7H2,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZICXTYRGLWFGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-furyl)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5757960.png)
![4-[(4-methoxy-1-naphthyl)methyl]morpholine](/img/structure/B5757970.png)
![1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane](/img/structure/B5757976.png)

![2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5757991.png)

![2-(2,4-dichlorophenoxy)-N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]acetohydrazide](/img/structure/B5758005.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5758010.png)
![6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-nitrobenzoate](/img/structure/B5758019.png)



